Several papers describe the synthesis and characterization of metal complexes incorporating benzimidazole derivatives as ligands [, , , , , , , , , , , , , , ]. The benzimidazole moiety often acts as a bridging ligand, coordinating to metal centers through its nitrogen atoms. This coordination ability allows for the construction of diverse metal-organic frameworks (MOFs) with various dimensionalities and topologies.
Certain benzimidazole-containing MOFs exhibit interesting luminescent properties, making them potential candidates for sensing applications [, , ]. For example, two Cd(II) MOFs based on 1,4-bis(1H-benzimidazol-1-yl)butane and flexible dicarboxylate ligands have shown selective sensing towards Fe3+ ions in aqueous solutions [].
Some benzimidazole-based coordination polymers have shown promising photocatalytic activities [, ]. For instance, a Cu(II) MOF based on 3,5-di(1H-benzimidazol-1-yl)pyridine and 4,4′-oxybis(benzoate) ligands displayed high photocatalytic activity for the decomposition of Rhodamine B under UV light irradiation [].
Numerous benzimidazole derivatives have been investigated for their potential as antibacterial and antifungal agents [, , , , , ]. Studies have shown that specific structural modifications on the benzimidazole ring can significantly influence their antimicrobial potency and spectrum of activity.
Benzimidazole derivatives, particularly those designed as kinase inhibitors, have shown potential as anticancer agents [, , , , ]. These compounds often target specific kinases involved in cell cycle regulation and signal transduction pathways, leading to growth inhibition or apoptosis of cancer cells.
Several benzimidazole derivatives, designed as analogues of the antiparasitic drug benznidazole, have demonstrated promising activity against protozoal parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis []. These findings highlight the potential of benzimidazole scaffolds for developing new antiparasitic drugs.
Benzimidazole derivatives have also been explored for their ability to interact with opioid receptors []. One notable example is the development of an orally active opioid receptor-like 1 (ORL1) antagonist, which showed potent ORL1 antagonistic activity and excellent selectivity over other opioid receptors []. This finding highlights the potential of benzimidazole-based compounds for treating pain and other conditions related to opioid receptor activity.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4